molecular formula C12H14INO B3126096 N-cyclopentyl-4-iodobenzamide CAS No. 331435-50-8

N-cyclopentyl-4-iodobenzamide

Cat. No.: B3126096
CAS No.: 331435-50-8
M. Wt: 315.15 g/mol
InChI Key: CENKZULSNTZDBW-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-iodobenzamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. As an iodinated benzamide, it serves as a versatile building block, particularly in the synthesis of complex peptide derivatives and other bioactive molecules. The iodine atom on the benzamide ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal for creating molecular diversity in drug discovery projects . Researchers are increasingly focused on developing unconventional synthetic approaches to access unusual peptide motifs that include non-proteinogenic amino acids and macrocyclic substructures, which are important in medium-sized-molecule drug discovery . Furthermore, benzamide derivatives are explored for their potential to interact with central nervous system targets, such as metabotropic glutamate receptors (mGluRs), which are considered promising therapeutic targets for disorders like schizophrenia . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENKZULSNTZDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308260
Record name N-Cyclopentyl-4-iodobenzamide
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Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331435-50-8
Record name N-Cyclopentyl-4-iodobenzamide
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URL https://commonchemistry.cas.org/detail?cas_rn=331435-50-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-4-iodobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Cyclopentyl 4 Iodobenzamide and Analogous Structural Motifs

Direct Amidation Strategies for Benzamide (B126) Framework Construction

The most straightforward approach to synthesizing N-cyclopentyl-4-iodobenzamide involves the direct formation of an amide bond between a 4-iodobenzoic acid derivative and cyclopentylamine (B150401). This can be achieved through several activation strategies.

Utilization of Carboxylic Acid Activation Techniques

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the carboxylic acid to be "activated" to enhance its electrophilicity. nih.govresearchgate.net This is necessary because the carboxylate anion, formed by deprotonation by the amine, is unreactive towards nucleophilic attack. Traditional methods involve converting the carboxylic acid into a more reactive derivative, such as an acid chloride or anhydride (B1165640). researchgate.netiajpr.com

For the synthesis of this compound, 4-iodobenzoic acid can be treated with an activating agent, followed by the addition of cyclopentylamine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 4-iodobenzoyl chloride intermediate. iajpr.com Alternatively, a wide array of coupling reagents, developed primarily for peptide synthesis, can be employed for a one-pot procedure under milder conditions. nih.gov These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net A study by Pulle et al. demonstrated the use of phosphonitrilic chloride trimer (PNT) as an efficient activating agent for the amidation of various carboxylic acids, offering a clean route with high yields. iajpr.com

Table 1: Comparison of Selected Carboxylic Acid Activation Methods for Benzamide Synthesis

Activating Agent/Method Reactive Intermediate Typical Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂) Acid Chloride Reflux, often neat or in a non-polar solvent High reactivity, inexpensive Harsh conditions, generation of HCl and SO₂ byproducts. iajpr.com
Oxalyl Chloride Acid Chloride Aprotic solvent (e.g., DCM, THF), often with a catalyst (DMF) Milder than SOCl₂, volatile byproducts Toxic, moisture-sensitive. iajpr.com
Carbodiimides (e.g., DCC, EDC) O-acylisourea Aprotic solvent, often with an additive (e.g., HOBt) Mild conditions, widely used in peptide synthesis Formation of urea (B33335) byproduct can complicate purification. researchgate.net
Phosphonium Salts (e.g., BOP, PyBOP) Acylphosphonium salt Aprotic solvent, base (e.g., DIPEA) High efficiency, low racemization in chiral substrates Higher cost, stoichiometric phosphine (B1218219) oxide byproduct.
Uronium Salts (e.g., HATU, HBTU) Activated Ester Aprotic solvent, base (e.g., DIPEA) Very rapid and efficient, low side reactions Expensive, potential safety concerns with some reagents. researchgate.net
Phosphonitrilic Chloride (PNT) Activated phosphoester N-methyl morpholine (B109124) (NMM), 2-3 hours High yields, mild conditions, good functional group tolerance. iajpr.com Less commonly used than other reagents.

Oxidative Amidation Approaches to N-Cyclopentyl Benzamides

Oxidative amidation provides a convergent route to benzamides directly from aldehydes, bypassing the need to first oxidize the aldehyde to a carboxylic acid. nih.gov For the synthesis of this compound, this would involve the reaction of 4-iodobenzaldehyde (B108471) with cyclopentylamine in the presence of an oxidizing agent. This method is highly atom-economical.

Various catalytic systems have been developed for this transformation. Research has shown that transition-metal-free systems, such as those using quinones in DMSO, can effectively facilitate the oxidative amidation of benzaldehydes with secondary amines under mild conditions. researchgate.netrsc.org In one study, pyrrolylquinones were found to be particularly effective oxidants. rsc.org Copper-catalyzed systems have also been reported as highly efficient. For example, Yoo and Li developed a protocol using a copper catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, which works well for aldehydes and amine hydrochloride salts. organic-chemistry.org Another approach utilizes a heterogeneous Co/Al hydrotalcite-derived catalyst with TBHP to mediate the oxidative coupling of benzaldehydes and N-substituted formamides. rsc.org

Table 2: Selected Catalytic Systems for Oxidative Amidation of Aldehydes

Catalyst Oxidant Substrates Key Features Reference
Quinone / DMSO DMSO itself or added quinone Benzaldehydes, secondary amines Transition-metal-free, mild conditions, high yields. researchgate.netrsc.org researchgate.net, rsc.org
CuI tert-Butyl hydroperoxide (TBHP) Aldehydes, amine HCl salts Mild and efficient, tolerates various functional groups. organic-chemistry.org organic-chemistry.org
Co/Al Hydrotalcite tert-Butyl hydroperoxide (TBHP) Benzaldehydes, N-substituted formamides Heterogeneous catalyst, recyclable, radical pathway. rsc.org rsc.org
Metal-free Hypervalent Iodine Reagents Aldehydes, unactivated amines Avoids use of coupling reagents, broad applicability. nih.gov nih.gov

Palladium-Catalyzed Synthetic Routes to Iodobenzamides

Palladium catalysis offers powerful and versatile methods for constructing C-N and C-C bonds, which can be applied to the synthesis of this compound and related structures.

Cross-Coupling Reactions in Benzamide Synthesis

Palladium-catalyzed aminocarbonylation is a prominent cross-coupling reaction for amide synthesis. nih.gov This process involves the reaction of an aryl halide, carbon monoxide (CO), and an amine, catalyzed by a palladium complex. To synthesize this compound, this reaction could start from 1,4-diiodobenzene, which would react with cyclopentylamine and a CO source. The use of solid CO precursors, like molybdenum hexacarbonyl (Mo(CO)₆), can circumvent the need to handle toxic, gaseous carbon monoxide. rsc.orgorganic-chemistry.org Research has demonstrated that various substituted aryl iodides are well-tolerated in these reactions, which can often be performed with phosphine-free catalysts. rsc.org

Another advanced strategy involves the palladium-catalyzed ortho-C-H arylation of a pre-formed benzamide using a directing group. For instance, a substituted benzamide can be coupled with an aryl iodide to form a biaryl amide derivative. nih.gov While this specific example focuses on ortho-arylation, it highlights the power of Pd-catalyzed C-H functionalization in modifying benzamide scaffolds.

Table 3: Examples of Palladium-Catalyzed Benzamide Synthesis

Reaction Type Aryl Halide Substrate Amine Catalyst/Ligand System CO Source Reference
Aminocarbonylation Aryl Iodides Various primary and secondary amines ImmPd(0)-MNPs (phosphine-free) Mo(CO)₆ (solid) rsc.org
Aminocarbonylation Aryl Bromides N,O-Dimethylhydroxylamine Pd(OAc)₂ / Xantphos Gaseous CO organic-chemistry.org
Aminocarbonylation Aryl Iodides Methoxylamine HCl (ammonia equivalent) Pd(dba)₂ (phosphine-free) Gaseous CO organic-chemistry.org
C-H Arylation Substituted Benzamides N/A (coupling with Aryl Iodide) Pd(OAc)₂ / APA directing group N/A nih.gov

Cycloaddition Reactions Towards N-Cyclopentyl Benzamide Scaffolds

Cycloaddition reactions are powerful single-step, ring-forming reactions. cem.comopenstax.orgnumberanalytics.com While not a direct method for synthesizing an acyclic molecule like this compound, these reactions are highly relevant for creating more complex heterocyclic systems that incorporate this structural motif. N-substituted-2-iodobenzamides, which are analogous to the target compound, can serve as key precursors in palladium-catalyzed cycloaddition reactions.

For example, research has demonstrated the synthesis of N-substituted phthalimides via a palladium-catalyzed [4+1] cycloaddition reaction. rsc.org In this process, an N-substituted-2-iodobenzamide reacts with an isocyanide in the presence of a palladium catalyst. This showcases a synthetic application where an N-cyclopentyl iodobenzamide scaffold could be used as a building block for constructing more elaborate, biologically relevant molecules. Similarly, 1,3-dipolar cycloadditions using resin-bound alkenes or alkynes have been used to create libraries of isoxazoles and isoxazolines, demonstrating the utility of cycloaddition in diversity-oriented synthesis. nih.gov

Hypervalent Iodine Mediated Synthesis of Iodinated Aromatic Systems

Hypervalent iodine compounds have emerged as mild, selective, and environmentally friendly reagents for various oxidative transformations, including the iodination of aromatic systems. acs.orgmanac-inc.co.jp These reagents can be used to introduce an iodine atom onto a pre-formed N-cyclopentylbenzamide ring system at the para-position.

The synthesis would begin with N-cyclopentylbenzamide, which is then subjected to iodination using a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), typically in the presence of molecular iodine (I₂). nih.govarkat-usa.org The hypervalent iodine species acts as an oxidant to generate a reactive electrophilic iodine species from I₂. nih.gov These reactions often proceed under mild conditions and show high regioselectivity, particularly for electron-rich aromatic substrates. The development of catalytic systems, where the iodoarene byproduct is re-oxidized in situ, further enhances the sustainability of this method. rsc.orgresearchgate.net For instance, 2-iodobenzamides themselves have been developed as highly reactive and recyclable organocatalysts for oxidation reactions when used with a terminal oxidant like Oxone®. researchgate.netbeilstein-journals.org

Table 4: Selected Hypervalent Iodine Reagents for Aromatic Iodination

Reagent Name Abbreviation Structure Key Features
(Diacetoxyiodo)benzene PIDA, DIB PhI(OAc)₂ Commercially available, stable solid, widely used as a mild oxidant. arkat-usa.org
[Bis(trifluoroacetoxy)iodo]benzene PIFA, BTI PhI(OCOCF₃)₂ More reactive than PIDA, used for less reactive substrates. arkat-usa.org
[Hydroxy(tosyloxy)iodo]benzene HTIB, Koser's Reagent PhI(OH)OTs Versatile reagent for various oxidative transformations.
Iodosylbenzene PhIO (PhIO)n Polymeric solid, often used as an oxygen transfer agent. arkat-usa.org

General Principles and Reagent Preparation for Aryl Iodination

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis, yielding versatile intermediates known as aryl iodides. These compounds are crucial precursors for various cross-coupling reactions. The methods for aryl iodination can be broadly categorized into electrophilic aromatic substitution and substitution reactions via diazonium salts.

Electrophilic Aromatic Iodination: Direct iodination of aromatic compounds is often more challenging than chlorination or bromination because iodine is the least reactive halogen. acs.org The reaction is an electrophilic aromatic substitution (SEAr) that proceeds through a two-step mechanism: initial attack of the aromatic π-system on an electrophilic iodine species to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

To achieve effective iodination, especially for unactivated or deactivated aromatic rings, molecular iodine (I₂) must be activated by an oxidizing agent. libretexts.orgchem-soc.si These agents convert I₂ into a more potent electrophilic species. Common reagent systems include:

Iodine with Nitric Acid or Hydrogen Peroxide: An oxidizing agent like nitric acid or hydrogen peroxide can generate a more powerful iodinating agent in situ. libretexts.orgchem-soc.si

N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH): These are common and effective electrophilic iodine sources, though they may not be reactive enough for highly electron-deficient arenes. acs.org

Iodic Acid (HIO₃) / Sulfuric Acid: A mixture of iodic acid in sulfuric acid and acetic anhydride can iodinate deactivated arenes, likely through the formation of highly reactive hypervalent iodine intermediates.

Table 1: Common Reagent Systems for Electrophilic Aryl Iodination

Iodinating Reagent SystemTypical SubstratesConditionsNotes
I₂ / HNO₃ or H₂O₂Activated and unactivated arenesAcidic mediumOxidizing agent generates a more electrophilic iodine species. libretexts.orgchem-soc.si
N-Iodosuccinimide (NIS)Electron-rich arenes and heterocyclesOften with an acid catalystMild and common lab reagent. acs.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Activated aromatic compoundsOften requires a catalyst (e.g., thiourea (B124793) or disulfide)Provides high yields for suitable substrates. organic-chemistry.org
HIO₃ / H₂SO₄Deactivated arenes (e.g., nitrobenzene)Strongly acidic, controlled temperatureHarsh conditions, but effective for challenging substrates.

Sandmeyer Reaction: An alternative and highly reliable method for preparing aryl iodides is the Sandmeyer reaction. wikipedia.org This process involves the diazotization of a primary arylamine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable arenediazonium salt. libretexts.orgtiwariacademy.com Subsequent treatment of this salt with a solution of potassium iodide (KI) or sodium iodide (NaI) results in the replacement of the diazonio group with iodine. libretexts.orgnrochemistry.com A key advantage of the iodination step in the Sandmeyer reaction is that it does not typically require a copper(I) catalyst, unlike the corresponding chlorination and bromination reactions. wikipedia.orgnrochemistry.com

Specific Applications in this compound Synthesis

The synthesis of this compound is most directly achieved through the formation of an amide bond between cyclopentylamine and an activated derivative of 4-iodobenzoic acid. This is a standard and robust method in organic synthesis.

Preparation of 4-Iodobenzoyl Chloride: The starting material, 4-iodobenzoic acid, is converted into its more reactive acyl chloride derivative. A common and efficient method for this transformation is the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl₂). chemicalbook.com The mixture is typically heated under reflux, and the excess thionyl chloride can be removed by distillation under reduced pressure, often yielding the product in high purity and quantity. chemicalbook.com

Amide Formation (Acylation of Cyclopentylamine): The resulting 4-iodobenzoyl chloride is then reacted with cyclopentylamine to form the target amide, this compound. This reaction is a nucleophilic addition-elimination. savemyexams.comcognitoedu.org The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comchemguide.co.uk This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically carried out in an aprotic solvent, and a base (such as triethylamine (B128534) or an excess of the amine reactant itself) is added to neutralize the hydrogen chloride (HCl) byproduct. fishersci.itchemguide.co.uk

Table 2: Synthetic Route to this compound

StepReactantsKey ReagentProductReaction Type
14-Iodobenzoic AcidThionyl Chloride (SOCl₂)4-Iodobenzoyl ChlorideAcyl Chloride Formation
24-Iodobenzoyl Chloride, CyclopentylamineBase (e.g., Triethylamine)This compoundNucleophilic Acyl Substitution

Multi-Component Reactions (MCRs) for Complex Benzamide Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. jsynthchem.com

Several MCRs have been developed for the synthesis of benzamide derivatives. For instance, a transition-metal-free, three-component reaction involving arynes, isocyanides, and water can furnish N-substituted benzamides in good yields under mild conditions. nih.govorganic-chemistry.orgacs.org This approach highlights the power of MCRs to construct core amide structures efficiently.

Ugi-Type Reactions Involving Iodobenzamide Precursors

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent and versatile MCRs. nih.govacs.org It typically involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.govnih.gov The reaction proceeds through a proposed mechanism involving the formation of an iminium ion, which is then attacked by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement. nih.govrsc.org

The Ugi reaction is particularly powerful for creating complex molecular scaffolds when functionalized precursors are used. Iodinated benzoic acids, such as 2-iodobenzoic acid, are valuable components in Ugi reactions. The resulting Ugi adducts contain an iodoaryl group that serves as a synthetic handle for subsequent post-Ugi transformations, most notably intramolecular cyclization reactions (e.g., Heck, Suzuki, or Ullmann couplings) to build diverse heterocyclic systems. acs.orgmdpi.comrsc.org For example, Ugi products derived from 2-iodobenzoic acid, ammonia, an aldehyde, and an isocyanide can be subjected to copper-catalyzed cyclization to yield highly substituted isoquinolinones. acs.org This sequential Ugi/cyclization strategy provides a rapid and modular route to complex, drug-like molecules that would be difficult to assemble through traditional linear synthesis. mdpi.comfrontiersin.org

Table 3: Example of a Sequential Ugi / Cyclization Reaction

Reaction StageComponents / ReagentsIntermediate / ProductSignificance
Ugi 4-CR2-Iodobenzoic Acid, Ammonia, Aldehyde, Isocyanideα-Acylamino amide (Ugi Adduct)Rapid assembly of a complex acyclic precursor. acs.orgrsc.org
Post-Ugi CyclizationUgi Adduct, Metal Catalyst (e.g., CuI), BaseFused Heterocycle (e.g., Isoquinolinone)Intramolecular bond formation utilizing the iodo-substituent. acs.org

Reaction Mechanisms and Mechanistic Investigations

Understanding Carbon-Iodine Bond Formation and Cleavage Pathways

The carbon-iodine (C-I) bond is a defining feature of N-cyclopentyl-4-iodobenzamide, and its formation and cleavage are central to the compound's reactivity. The C-I bond is the weakest among carbon-halogen bonds, making it a versatile functional group for further transformations.

The synthesis of aryl iodides like this compound typically involves electrophilic iodination of the corresponding benzamide (B126). More advanced methods, such as palladium-catalyzed C-H iodination using reagents like 2-nitrophenyl iodides, offer a mechanistically distinct pathway for creating the C-I bond. chinesechemsoc.org In some cases, iodine-catalyzed oxidative C-C bond cleavage of alkyl aryl ketones can also yield benzamides, though this is a method for forming the amide rather than the C-I bond itself. rsc.org

The cleavage of the C-I bond is a key step in many synthetic applications. This can be achieved through various mechanisms:

Homolytic Cleavage: The C-I bond can be cleaved homolytically using light (photolysis) or a suitable catalyst to generate an aryl radical. nih.gov Mechanistic investigations into visible-light-induced reactions show that photosensitization of aryl iodides can lead to the homolytic cleavage of the C-I bond through an energy transfer process. nih.gov

Reductive Cleavage: Electrochemical methods can be used to reduce the C-I bond, often involving a radical-polar crossover strategy for the difunctionalization of alkenes. researchgate.net

Transition Metal-Catalyzed Cleavage: Palladium-catalyzed reactions are common, where the C-I bond is cleaved via oxidative addition to a Pd(0) center, forming a Pd(II) intermediate. chinesechemsoc.org This is a fundamental step in cross-coupling reactions like Suzuki, Heck, and Sonogashira. Copper-catalyzed reactions are also prevalent, with mechanistic studies suggesting that the reactivity order for 2-halobenzamides is 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide. mdpi.com In some instances, tellurium can be inserted into the C-I bond of 2-iodobenzamides in a copper-catalyzed process. researchgate.netnih.gov

Base-Promoted Cleavage: Studies with iridium(III) porphyrin complexes have shown that bases can promote the selective cleavage of aryl C-I bonds. acs.org The mechanism involves the reduction of the metal center, which then mediates the cleavage via an ipso substitution pathway. acs.org

Table 1: Mechanistic Pathways for Carbon-Iodine Bond Cleavage in Aryl Iodides

Cleavage MethodKey Reagents/ConditionsIntermediate SpeciesTypical Subsequent ReactionReference
Homolytic (Photochemical)Visible Light, Photosensitizer (e.g., Gold Catalyst)Aryl RadicalRadical Cyclization, Diborylation nih.gov
Transition Metal-Catalyzed (Pd)Pd(0) Catalyst, BaseAryl-Pd(II) ComplexCross-Coupling (Suzuki, Heck) chinesechemsoc.org
Transition Metal-Catalyzed (Cu)Cu(I) or Cu(II) Catalyst, LigandAryl-Cu(III) or Radical IntermediatesCross-Coupling (Ullmann), Amination mdpi.commit.edu
Base-Promoted MetalloradicalIridium(III) Complex, Base (K₂CO₃, NaOH)Iridium(II) Metalloradical, Aryl RadicalIpso Substitution acs.org
Reductive (Electrochemical)Cathode, Redox MediatorRadical AnionAryl Migration, Difunctionalization researchgate.net

Exploration of Radical Intermediates and Reaction Pathways

Aryl radicals, generated from the homolytic cleavage of the C-I bond, are key intermediates in a variety of transformations. The relatively low bond dissociation energy of the C-I bond makes this compound a suitable precursor for such species under thermal, photochemical, or redox conditions.

Visible-light photoredox catalysis is a powerful tool for generating aryl radicals from aryl iodides. nih.govrsc.org In a typical cycle, a photocatalyst, upon light absorption, undergoes a single-electron transfer (SET) with the aryl iodide. beilstein-journals.org This process generates an aryl radical and an aryl iodide radical anion, which can then engage in subsequent reactions. Mechanistic studies have confirmed the formation of aryl radicals through trapping experiments with radical scavengers like TEMPO. beilstein-journals.org

Once formed, the aryl radical derived from an iodobenzamide can participate in several reaction pathways:

Intramolecular Cyclization: In appropriately designed substrates, such as N-arylacrylamides, the aryl radical can add intramolecularly to an alkene or alkyne. beilstein-journals.org This initiates a cascade of bond-forming reactions, leading to complex heterocyclic structures. beilstein-journals.org The mechanism often involves the initial formation of the aryl radical, which adds to a double bond, followed by further cyclization or hydrogen abstraction to yield the final product. beilstein-journals.org

Intermolecular Addition: The aryl radical can be trapped by various radical acceptors. For instance, photocatalyzed reactions of diaryliodonium salts (which generate aryl radicals) with isonitriles lead to the formation of an imidoyl radical intermediate, which is a key step in the synthesis of N-substituted benzamides. beilstein-journals.org

C(sp³)–H Functionalization: The functionalization of C–H bonds can proceed through radical intermediates. rsc.org In the context of N-alkyl benzamides, a radical can be generated at the N-α alkyl position, which can then react with various electrophilic acceptors, including high-valence iodine reagents. rsc.org

Mechanistic studies often employ Density Functional Theory (DFT) calculations to probe the feasibility of different radical pathways and the stability of the intermediates involved. rsc.org These studies help elucidate complex reaction cascades, such as the photoredox-catalyzed radical domino difluoroalkylation/cyclization of N-cyanamide alkenes, which proceeds through a series of radical intermediates. beilstein-journals.org

Table 2: Generation and Reactivity of Aryl Radicals from Aryl Iodides

Generation MethodCatalyst/InitiatorProposed MechanismResulting TransformationReference
Photoredox CatalysisRu(II) or Au(I) photocatalyst, Visible LightSingle-Electron Transfer (SET) from excited photocatalyst to aryl iodide.Arylation of isonitriles, Carbo-cyclization nih.govbeilstein-journals.org
Thermal InitiationAIBNAIBN decomposes to form a radical which initiates a chain reaction involving the aryl iodide.Radical cascade reaction with perfluoroalkyl iodides. beilstein-journals.org
Iron-Catalyzed OxidationFe(II), TBHPFe(II) cleaves TBHP to generate a tert-butoxy (B1229062) radical, which can lead to aryl radical formation.Oxidative 1,2-alkylarylation. beilstein-journals.org
Copper-Mediated PhotoreactionCu(I) Complex, LightPhotoexcited Cu(I) complex acts as an electron donor to the aryl iodide.C-S Cross-coupling. nih.gov

Ligand Exchange Dynamics in Organoiodine Chemistry Relevant to this compound

The iodine atom in this compound can be oxidized from its standard monovalent state (iodide) to a hypervalent state, typically +3 (iodane) or +5 (iodinane). These hypervalent organoiodine compounds are highly valuable in synthesis, acting as potent oxidizing agents or electrophiles. wikipedia.orgacs.org The reactivity of these species is dominated by ligand exchange and subsequent reductive elimination.

Hypervalent iodine(III) compounds, or λ³-iodanes, generally adopt a pseudotrigonal bipyramidal geometry. acs.org The structure features two electronegative ligands in the axial positions and an aryl group (like the 4-benzamide moiety) along with two lone pairs of electrons in the equatorial positions. acs.org This specific geometry is crucial for their reactivity.

Ligand exchange is a fundamental process in the chemistry of hypervalent iodine. wikipedia.orgacs.org It is the step where a ligand attached to the iodine center is replaced by another nucleophile. This can occur through several pathways:

Anionic Ligand Exchange: A common method for synthesizing different hypervalent iodine reagents involves the exchange of ligands like acetate (B1210297) or triflate with other nucleophiles. For example, (difluoroiodo)arenes can undergo ligand exchange with trimethylsilyl (B98337) triflate (TMSOTf) to generate highly reactive iodonium (B1229267) triflate species. acs.org

Nucleophilic Substitution: Diaryliodonium salts, which are λ³-iodanes, react with nucleophiles at the iodine center. wikipedia.org This results in the replacement of one aryl ligand and the formation of a new substituted arene along with an iodobenzene (B50100) molecule. wikipedia.org

In Situ Formation and Exchange: Hypervalent iodanes can be formed in situ by oxidizing an aryl iodide. This is followed by a ligand exchange step with a nucleophile, which can be an organometallic reagent or an unfunctionalized arene in the presence of an acid. wikipedia.org

Mechanistic studies, supported by DFT calculations, have shown that the rate-determining step in some transformations involving hypervalent iodine is the ligand exchange process. beilstein-journals.org Understanding these dynamics is critical for designing new asymmetric reactions using chiral hypervalent iodine reagents, where the ligand exchange and subsequent coupling processes dictate the stereochemical outcome. anr.fr

Table 3: Characteristics of Hypervalent Iodine(III) Compounds (λ³-Iodanes)

PropertyDescriptionImplication for ReactivityReference
Oxidation StateIodine is in a formal +3 oxidation state.Acts as an oxidant or electrophile. wikipedia.org
GeometryPseudotrigonal bipyramidal.Electronegative ligands occupy axial positions, influencing reductive elimination. acs.org
Key Reaction StepsLigand Exchange, Reductive Elimination, Ligand Coupling.These steps define the overall transformation, allowing for transfer of ligands to a substrate. acs.org
BondingCharacterized by a 3-center-4-electron (3c-4e) hypervalent bond along the axial L-I-L axis.The bonds are longer and weaker than standard covalent bonds, facilitating ligand transfer. wikipedia.org
Common ExamplesPhenyliodine diacetate (PIDA), Diaryliodonium salts (Ar₂IX).Used widely in oxidation, arylation, and other functionalization reactions. wikipedia.orgbeilstein-journals.org

Directed Metalation and Anionic Rearrangement Mechanisms in Benzamide Functionalization

The amide group in this compound can act as a powerful directed metalation group (DMG). Directed ortho-metalation (DoM) is a synthetic strategy that uses a functional group to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position on an aromatic ring. scirp.orguwindsor.ca This provides a regioselective method for functionalizing the aromatic core.

For a secondary benzamide like this compound, the mechanism involves two equivalents of the organolithium base. scirp.org The first equivalent acts as a base to deprotonate the acidic N-H proton of the amide, generating an amide anion. This anionic group then coordinates to a second equivalent of the organolithium reagent, directing the deprotonation to the ortho C-H bond through a complex-induced proximity effect (CIPE). scirp.org The resulting di-lithiated species can then be trapped with various electrophiles to install a functional group at the position ortho to the amide.

Competition experiments have established a hierarchy of directing group ability, with secondary and tertiary amides being among the most effective. uwindsor.caacs.org The choice of base and reaction conditions can influence the regioselectivity. For instance, in 3,5-dichlorobenzamides, metalation of a secondary amide occurs at the 2-position (ortho to the amide), while metalation of the corresponding tertiary amide under identical conditions occurs at the 4-position. scirp.org

Following ortho-lithiation, the system can sometimes undergo anionic rearrangements. The anionic Fries rearrangement involves a 1,3-O→C migration of a carbamoyl (B1232498) or acyl group from a heteroatom to an adjacent carbon atom on the aromatic ring, initiated by ortho-metalation. rsc.orgwikipedia.org While the classic Fries rearrangement involves phenolic esters, related N→C migrations are also known. rsc.org Another relevant pathway is the Smiles rearrangement, which can occur in N-sulfonylated benzamides. This process involves an intramolecular nucleophilic aromatic substitution (SɴAr) that proceeds via an anionic, rather than radical, pathway. organic-chemistry.org These rearrangements provide routes to ortho-functionalized aromatic compounds that might be otherwise difficult to synthesize. rsc.org

Table 4: Regioselectivity in the Directed Metalation of Benzamides

Substrate TypeMetalating AgentProposed MechanismPosition of MetalationReference
Secondary Benzamide (e.g., N-cyclopentylbenzamide)2.0 eq. sec-BuLi/TMEDAInitial N-H deprotonation, then Complex-Induced Proximity Effect (CIPE) directs C-H deprotonation.Ortho to the amide group (C2). scirp.org
Tertiary Benzamide (e.g., N,N-diethylbenzamide)1.0-1.2 eq. sec-BuLiCoordination of base to carbonyl oxygen directs deprotonation.Ortho to the amide group (C2). acs.org
3,5-Dichloro-N,N-diethylbenzamide (Tertiary)sec-BuLi/TMEDAMechanism not fully elucidated, may involve kinetic vs. thermodynamic control.Exclusively at the C4 position. scirp.org
Aryl Carbamate (-O-C(O)-NR₂)Organolithium BaseOrtho-lithiation followed by intramolecular nucleophilic attack.Leads to Anionic Fries Rearrangement (1,3-O→C shift). rsc.orgwikipedia.org

Derivatization and Advanced Functionalization Strategies

Strategic Introduction of Diverse Substituents on the N-cyclopentyl-4-iodobenzamide Core

The introduction of new functional groups onto the this compound scaffold can be achieved through several synthetic strategies, targeting either the aromatic ring or the N-cyclopentyl moiety.

The benzamide's aromatic ring can undergo electrophilic aromatic substitution. Due to the electron-withdrawing nature of the amide group, which directs incoming electrophiles to the meta position, reactions such as nitration or sulfonation can be employed to introduce substituents at the C3 and C5 positions. vulcanchem.com

Furthermore, directed ortho-metalation offers a powerful method for functionalization adjacent to the amide group. Although the iodine at the C4 position sterically hinders one ortho position, the other (C3) can be targeted. The use of strong bases like n-butyllithium can facilitate lithiation at this position, allowing for subsequent quenching with various electrophiles to introduce a wide range of substituents. researchgate.net

While functionalization of the N-cyclopentyl group is less common, it remains a possibility for introducing further diversity. Strategies could involve radical-based reactions or, if the cyclopentyl group were replaced with a more reactive moiety, a broader range of transformations could be accessed.

Table 1: Illustrative Examples of Substituent Introduction on a Benzamide (B126) Core

Starting MaterialReagent(s)Position of SubstitutionResulting Functional Group
N-cyclopentylbenzamideHNO₃/H₂SO₄meta (C3/C5)Nitro (-NO₂)
N,N-dialkylbenzamideLDA, then electrophileortho (C2/C6)Various (e.g., alkyl, silyl)
This compoundn-BuLi, then electrophileortho (C3)Various

This table is illustrative and based on general reactivity principles of benzamides.

Transformations Leading to Polycyclic and Complex Heterocyclic Scaffolds

The iodo-substituent on the this compound core is a key feature that enables its transformation into complex polycyclic and heterocyclic systems. Intramolecular cyclization reactions, often mediated by radical or transition-metal-catalyzed processes, are particularly effective.

For instance, radical cyclizations using reagents like tri-n-butyltin hydride can initiate the formation of new rings. researchgate.netiaea.org If an appropriate unsaturated side chain is tethered to the amide nitrogen or another part of the molecule, the aryl radical generated at the C4 position can attack this unsaturation to form a new ring system, such as a benzomacrolactam. researchgate.netscielo.brresearchgate.net The size of the resulting ring is dependent on the length and nature of the tether.

Copper-catalyzed domino reactions have also been employed to construct highly substituted isoquinolone scaffolds from iodobenzamide precursors. acs.orgacs.org These cascade reactions can involve multiple bond-forming events in a single pot, leading to rapid increases in molecular complexity. Similarly, palladium-catalyzed intramolecular C-H functionalization can be used to create fused ring systems, such as tetrahydroisoquinolones, from appropriately substituted benzamides. nih.gov Photocatalytic radical-induced cyclization reactions also represent a modern approach to constructing aromatic rings from iodobenzamide derivatives under mild conditions. rsc.org

Table 2: Examples of Cyclization Reactions Involving Iodobenzamides

Starting Material TypeReaction TypeKey ReagentsResulting ScaffoldReference
o-Iodobenzamide with allyl groupRadical CyclizationBu₃SnH, AIBNBenzomacrolactam scielo.br
2-Iodobenzamide (B1293540) derivativeCopper-Catalyzed Domino ReactionCuI, Cs₂CO₃Isoquinolone acs.orgacs.org
Cyclopropyl α-amino acid-derived benzamidePalladium-Catalyzed C-H FunctionalizationPd(OAc)₂Tetrahydroisoquinolone nih.gov
Iodobenzamide with tethered alkynePhotocatalytic Radical CyclizationVisible light, photocatalystPhenanthridone rsc.org

Cross-Coupling Approaches for Structural Diversification and Linker Incorporation

The carbon-iodine bond in this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for structural diversification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a robust and widely used method for creating biaryl structures or introducing alkyl and vinyl groups. uni-regensburg.de

Heck Reaction: In a Heck-type reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. This can be part of a cascade process to build more complex heterocyclic systems.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, providing access to aryl-alkyne structures.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. This is a key method for synthesizing N-aryl compounds.

Carbonylative Coupling: In the presence of carbon monoxide, various nucleophiles can be coupled with the aryl iodide to introduce carbonyl-containing functionalities.

These cross-coupling reactions allow for the incorporation of a vast array of linkers and functional groups at the C4 position, making this compound a versatile building block in medicinal chemistry and materials science. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions Applicable to this compound

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-MiyauraBoronic acid/esterC-CPd(PPh₃)₄, Pd(OAc)₂/SPhos
HeckAlkeneC-CPd(OAc)₂, P(o-tol)₃
SonogashiraTerminal alkyneC-CPd(PPh₃)₂, CuI
Buchwald-HartwigAmineC-NPd₂(dba)₃, BINAP
StilleOrganostannaneC-CPd(PPh₃)₄
CyanationCyanide source (e.g., Zn(CN)₂)C-CNPd(PPh₃)₄

Applications in Chemical Synthesis and Chemical Biology

N-Cyclopentyl-4-iodobenzamide as a Versatile Synthetic Building Block

This compound serves as a highly adaptable starting material in organic synthesis. The presence of the iodo-substituent on the benzamide (B126) scaffold allows for a variety of coupling reactions, enabling the introduction of diverse functionalities. This versatility has been harnessed in the synthesis of a wide range of organic molecules, from pharmacologically relevant compounds to complex natural products.

Precursor in the Synthesis of Pharmacologically Relevant Heterocyclic Compounds

The synthesis of heterocyclic compounds is of paramount importance in medicinal chemistry, as these structures are found in a vast number of pharmaceuticals. this compound has proven to be a valuable precursor for the construction of such scaffolds. For instance, it can be utilized in transition metal-catalyzed reactions, such as the Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds at the 4-position of the benzamide ring. This allows for the elaboration of the core structure into more complex heterocyclic systems.

Research has demonstrated the use of related iodobenzamides in the synthesis of isoquinolone derivatives. nih.gov These reactions often proceed through a cascade cyclization, where the iodo-group facilitates the formation of a new ring system. nih.gov The resulting isoquinolones are a class of compounds with a broad spectrum of biological activities.

Furthermore, N-heterocyclic compounds, including those derived from iodobenzamides, are crucial in drug discovery. rsc.orgnih.gov For example, N-cyclopentyl substituted imidazo[4,5-b]pyridines have shown potential as cytotoxic agents. irb.hr The ability to readily modify the iodobenzamide core allows for the systematic exploration of structure-activity relationships, a key aspect of drug development.

Intermediate for the Construction of Natural Products and Advanced Organic Molecules

The application of this compound extends to the synthesis of natural products and other complex organic molecules. The iodo-substituent provides a handle for the introduction of intricate side chains and for the formation of key bonds in the target molecule. Hypervalent iodine reagents, which can be derived from iodobenzamides, are particularly useful in this context, as they can mediate a variety of oxidative coupling reactions. researchgate.net

For example, the synthesis of 4-arylisocoumarins has been achieved through the hydrolysis and subsequent oxidation of related precursors. researchgate.net Isocoumarins are a class of natural products with diverse biological activities. The ability to construct such molecules from readily available starting materials like this compound is of significant interest to synthetic chemists.

The following table summarizes some examples of complex molecules synthesized using iodobenzamide derivatives as intermediates.

Starting MaterialReaction TypeProduct ClassReference
2-IodobenzamidesCopper-Catalyzed Domino ReactionIsoquinolone-4-Carboxylic Acids acs.org
N-AlkoxybenzamidesHypervalent Iodine-Mediated BicyclizationPolyheterocycles researchgate.net
2-IodobenzamidesCobalt-Catalyzed DehydrogenationEnamides rsc.org
2-IodobenzamidesCopper-Promoted CyclizationIsoquinolin-2(1H)-yl-acetamides acs.org

Exploration of Iodobenzamides in Chemical Probe Development

Chemical probes are small molecules designed to interact with specific biological targets, allowing for the study of their function in a cellular context. stanford.edu Iodobenzamides, including this compound, have emerged as promising scaffolds for the development of such probes. acs.org The iodine atom can serve multiple purposes in this context. It can act as a site for the attachment of a reporter tag, such as a fluorophore or a radioisotope, which allows for the visualization and tracking of the probe within a biological system. acs.org

Furthermore, the iodo-group can be involved in key interactions with the target protein. For example, it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The ability to systematically modify the iodobenzamide scaffold allows for the optimization of probe affinity and selectivity.

A notable application of iodobenzamides is in the development of probes for imaging melanoma. acs.org Certain iodobenzamide derivatives have shown a high affinity for melanin, a pigment found in melanoma cells. acs.org By radiolabeling these compounds, it is possible to develop imaging agents for the diagnosis and monitoring of this disease.

The development of chemical probes often involves a fragment-based approach, where small, simple molecules are screened for their ability to bind to a target of interest. blogspot.com Iodobenzamides can be considered as valuable fragments in this context, as they provide a versatile platform for further optimization and elaboration into more potent and selective probes.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in a Biological Context (In Vitro Investigations)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the process of drug discovery and development. nih.govsfd.si These studies aim to understand how the chemical structure of a molecule influences its biological activity and physicochemical properties. This compound and its derivatives have been the subject of such investigations in various biological contexts.

In the context of anticancer drug discovery, SAR studies on diaryl urea (B33335) derivatives have shown the importance of specific substitutions on the aromatic rings for antiproliferative activity. nih.gov While not directly this compound, these studies on related benzamide structures highlight the general principles of SAR in this class of compounds.

Similarly, in the development of glucokinase activators for the treatment of diabetes, SAR studies on benzamide derivatives have identified key structural features that are required for potent activity. researchgate.net These studies often involve the systematic modification of different parts of the molecule, including the substituents on the benzamide ring and the nature of the amide group.

The following table provides a hypothetical example of an SAR study on a series of N-substituted-4-iodobenzamide derivatives, illustrating how changes in the N-substituent can affect biological activity.

CompoundN-SubstituentIC50 (µM)
1 Cyclopentyl5.2
2 Cyclohexyl8.1
3 Cyclopropyl12.5
4 Benzyl2.3

This table is for illustrative purposes only and does not represent actual experimental data.

Such studies are crucial for optimizing the potency and selectivity of lead compounds, as well as for improving their pharmacokinetic properties. The versatility of the this compound scaffold makes it an ideal platform for conducting these types of investigations.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy for N-cyclopentyl-4-iodobenzamide would be expected to reveal distinct signals corresponding to the protons on the cyclopentyl ring and the aromatic ring. The integration of these signals would confirm the relative number of protons in each environment.

The protons on the cyclopentyl ring would likely appear as a set of multiplets in the upfield region of the spectrum. The methine proton directly attached to the nitrogen atom (N-CH) would be the most deshielded of this group due to the electron-withdrawing effect of the amide functionality, and its signal would likely be further split by the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would produce complex overlapping multiplets.

The aromatic protons of the 4-iodobenzamide (B1293542) moiety would typically appear as two distinct doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group would be expected to resonate at a slightly different chemical shift than those ortho to the iodine atom due to the differing electronic effects of these substituents.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic (ortho to C=O)~ 7.5 - 7.8Doublet
Aromatic (ortho to I)~ 7.7 - 8.0Doublet
Amide (N-H)~ 5.8 - 6.5Broad singlet or triplet
Cyclopentyl (N-CH)~ 4.1 - 4.4Multiplet
Cyclopentyl (-CH₂)~ 1.4 - 2.1Multiplets

Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl ring.

The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum. The aromatic carbons would present four unique signals due to the para-substitution pattern. The carbon atom bearing the iodine (C-I) would have a chemical shift influenced by the heavy atom effect, while the carbon attached to the carbonyl group would also be significantly deshielded. The remaining two aromatic carbons would appear at intermediate chemical shifts.

The carbons of the cyclopentyl group would include a signal for the methine carbon bonded to the nitrogen and signals for the methylene carbons, which may or may not be equivalent depending on the molecular symmetry and dynamics in solution.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)~ 165 - 170
Aromatic (C-C=O)~ 130 - 135
Aromatic (CH ortho to C=O)~ 128 - 130
Aromatic (CH ortho to I)~ 137 - 140
Aromatic (C-I)~ 95 - 100
Cyclopentyl (N-CH)~ 51 - 54
Cyclopentyl (-CH₂)~ 23 - 34

Note: The expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would show a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ in the case of soft ionization techniques like electrospray ionization (ESI). The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

Common fragmentation pathways for N-substituted benzamides include cleavage of the amide bond. For this compound, this would likely lead to the formation of a 4-iodobenzoyl cation and a cyclopentylaminyl radical or related fragments. Other potential fragmentations could involve the loss of the cyclopentyl group or cleavage within the cyclopentyl ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should single crystals of this compound be obtained, this method could be used to definitively determine its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.goviucr.org

The resulting crystal structure would reveal the planarity of the benzamide (B126) group and the conformation of the cyclopentyl ring. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the amide N-H and C=O groups, or halogen bonding involving the iodine atom. mdpi.com

Complementary Spectroscopic Methods in this compound Analysis

In addition to NMR and MS, other spectroscopic techniques can provide valuable information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include the N-H stretching vibration of the secondary amide, the C=O stretching of the amide, and various C-H and C=C stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The presence of the iodine and carbonyl substituents on the benzene ring would influence the wavelength of maximum absorbance (λ_max).

These analytical techniques, when used in concert, provide a comprehensive characterization of the chemical structure and properties of this compound.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations serve as a foundational approach to understanding the intrinsic properties of a molecule like N-cyclopentyl-4-iodobenzamide from a theoretical standpoint. These methods allow for the detailed examination of its three-dimensional structure and electronic landscape.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. For a molecule like this compound, a typical DFT study, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Once the geometry is optimized, a variety of electronic properties can be calculated. A key output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be expected to be a site of negative potential, while the amide proton would be a region of positive potential.

Furthermore, DFT calculations are used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison between theoretical and experimental data, helping to confirm the molecular structure.

Molecular Orbital Theory Investigations of Bonding Characteristics

Molecular Orbital (MO) theory provides profound insights into the bonding and electronic transitions within a molecule. A critical aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For an iodo-aromatic compound, the HOMO is often localized on the phenyl ring and the iodine atom, while the LUMO is typically distributed over the aromatic system and the carbonyl group.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors Derivable from MO Theory (Note: The values below are illustrative for a benzamide-type molecule and not specific experimental values for this compound.)

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the power to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering upon accepting electrons.

Computational Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions. By employing methods like DFT, chemists can model the transformation from reactants to products, identifying key intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, such studies could elucidate the mechanisms of its synthesis, for example, the acylation of cyclopentylamine (B150401) with 4-iodobenzoyl chloride. Computational models can compare different potential pathways, such as concerted versus stepwise mechanisms, to determine the most energetically favorable route. These calculations provide a molecular-level understanding that is often inaccessible through experimental means alone.

In Silico Prediction of Molecular Interactions and Binding Affinities

In the context of drug discovery and molecular recognition, in silico methods are used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. The primary technique used is molecular docking.

Molecular docking simulations attempt to place the ligand into the binding site of a protein in a variety of conformations and orientations, scoring each pose based on an estimate of the binding affinity. These scoring functions typically account for favorable interactions like hydrogen bonds and hydrophobic contacts, as well as

Future Directions and Emerging Research Avenues for N Cyclopentyl 4 Iodobenzamide Research

Innovations in Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry, but traditional methods often rely on harsh reagents and generate significant waste. dst.gov.in The future of synthesizing N-cyclopentyl-4-iodobenzamide will likely be dominated by green and sustainable chemistry principles designed to enhance efficiency and minimize environmental impact. numberanalytics.comnih.gov

Several innovative strategies are poised to redefine the synthesis of this compound:

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally benign route to amide formation. numberanalytics.com Specifically, enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated effectiveness in catalyzing the direct coupling of carboxylic acids and amines under mild conditions and in green solvents. mdpi.com This enzymatic approach could be applied to the synthesis of this compound, potentially eliminating the need for coupling agents and intensive purification steps. mdpi.com

Photocatalysis with Covalent Organic Frameworks (COFs) : A novel method utilizes COFs as photocatalysts to synthesize amides directly from alcohols under red light irradiation. dst.gov.in This technique is noted for its mild reaction conditions, high efficiency, and the recyclability of the catalyst, making it a sustainable alternative for industrial-scale production. dst.gov.in

Mechanochemistry : By using mechanical energy, such as grinding, to drive reactions, mechanochemical synthesis can often be performed without any solvent, thereby reducing environmental pollution and safety hazards. numberanalytics.com This solvent-free approach is a promising green alternative for amide bond formation.

Novel Three-Component Reactions : Researchers have developed a sustainable and efficient three-component reaction using isocyanides, alkyl halides, and water to rapidly form valuable amides. catrin.com This method utilizes readily available and cost-effective starting materials and has been successfully scaled up, indicating its potential for industrial application. catrin.com

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

MethodologyKey FeaturesPotential AdvantagesReference
Biocatalysis (e.g., CALB)Uses enzymes as catalysts in green solvents.High selectivity, mild conditions, reduced waste, no need for additives. mdpi.com
COF-based PhotocatalysisUses a Covalent Organic Framework (COF) as a recyclable photocatalyst with light irradiation.Mild conditions, high efficiency, catalyst recyclability, suitable for large-scale applications. dst.gov.in
MechanochemistrySolvent-free synthesis driven by mechanical energy (grinding).Eliminates solvent-related hazards and pollution, reduces waste. numberanalytics.com
Isocyanide-based 3-Component ReactionCombines isocyanides, alkyl halides, and water.High efficiency, uses cost-effective starting materials, scalable. catrin.com

Potential Integration with Automated Synthesis and Flow Chemistry

The transition from batch processing to continuous-flow chemistry and automated synthesis represents a significant technological leap in chemical manufacturing. nih.govnih.gov These technologies offer enhanced control, safety, and scalability, making them highly suitable for the future production of this compound and its derivatives.

Flow chemistry, where reactants are continuously pumped through a reactor, is an innovative approach to greener and more sustainable organic synthesis. nih.gov For amide bond formation, flow chemistry has been shown to be compatible with a variety of methods, including those using solid-supported reagents, which can be easily separated from the product stream and potentially recycled. thieme-connect.comthieme-connect.com For instance, a flow protocol for amide synthesis has been developed using a resin-supported carbodiimide (B86325) reagent, allowing for the rapid production of a library of amides with short reaction times. thieme-connect.com Another approach uses polystyrene-immobilized 1-hydroxybenzotriazole (B26582) (PS-HOBt) under flow conditions, which can be recycled multiple times without loss of efficacy. thieme-connect.com

Automated synthesis platforms, which can combine robotic handling with flow reactors, further enhance this potential. worktribe.com Fully automated systems have been developed for the large-scale synthesis of oligo(p-benzamide)s, demonstrating the capability for computer-controlled, stepwise growth of complex molecules. acs.orguni-mainz.de Such a system could be programmed to synthesize this compound and then systematically modify its structure to create a library of related compounds for screening purposes. This integration of automation and flow chemistry not only accelerates the synthesis process but also facilitates more efficient process intensification and scale-up compared to traditional batch protocols. acs.org

Table 2: Hypothetical Flow Chemistry Parameters for this compound Synthesis

ParameterDescriptionPotential AdvantageReference
Reactor TypePacked-bed reactor with an immobilized coupling agent (e.g., PS-HOBt).Facilitates easy product purification and catalyst recycling. thieme-connect.com
Reagents4-iodobenzoic acid and cyclopentylamine (B150401) dissolved in a suitable solvent.Direct synthesis from readily available precursors. thieme-connect.com
SolventGreen solvents such as cyclopentyl methyl ether or even water with surfactants.Reduces environmental impact compared to traditional chlorinated solvents. mdpi.comacs.org
Control SystemAutomated pump and valve control, potentially using open-source hardware (e.g., Raspberry Pi).Precise control over stoichiometry, reaction time, and temperature; enables automated library synthesis. worktribe.com
PurificationInline liquid-liquid extraction or scavenger resins.Continuous purification reduces manual handling and process time. nih.govworktribe.com

Novel Applications in Materials Science and Functional Molecule Design

The presence of an iodo-substituent on the aromatic ring of this compound is a key feature that opens up significant opportunities in materials science. acs.org Iodine-containing organic compounds are increasingly recognized as valuable building blocks for creating carbon-rich materials with unique electronic and optical properties. acs.orgsamaterials.com

The carbon-iodine (C-I) bond has two critical properties for materials design:

Lability : The C-I bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.org This allows this compound to serve as a versatile synthon, enabling the construction of larger, conjugated systems like oligomers and polymers. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Halogen Bonding : The iodine atom can act as a halogen bond donor, forming a highly directional and reliable non-covalent interaction with Lewis basic atoms (like oxygen or nitrogen). acs.org This interaction is a powerful tool in crystal engineering and supramolecular chemistry, allowing for the programmed self-assembly of molecules into well-defined architectures such as liquid crystals, gels, or porous materials. acs.org

By strategically designing derivatives of this compound, it may be possible to create functional molecules where the interplay between hydrogen bonding (at the amide group) and halogen bonding (at the iodo-group) dictates the final supramolecular structure and its properties. Furthermore, iodine-rich compounds are being explored as energetic biocidal agents, which release iodine upon decomposition. rsc.orgnih.gov While this compound itself has a modest iodine content, the principles could guide the design of related high-iodine materials.

Table 3: Potential Material Science Applications for this compound Derivatives

Application AreaEnabling Structural FeatureDesign PrincipleReference
Organic Electronics (e.g., OLEDs)Reactive C-I bondUse as a building block in cross-coupling reactions to synthesize conjugated polymers. acs.org
Supramolecular MaterialsIodine atom (halogen bonding) and amide group (hydrogen bonding)Control self-assembly into ordered structures like liquid crystals or organogels. acs.org
Functional Porous MaterialsHalogen bondingDesign of crystalline solids (co-crystals) with defined pore structures for gas storage or separation. acs.org
Radiocontrast AgentsHigh atomic number of iodineIncorporation into larger biological molecules for use in medical imaging, leveraging iodine's ability to absorb X-rays. wikipedia.org

Synergies with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in how molecules are discovered and optimized. europa.eunih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and even suggest synthetic pathways, dramatically accelerating the research and development cycle. nih.govnih.gov

For a molecule like this compound, AI and ML can be leveraged in several powerful ways:

Property Prediction : ML models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing chemical data to predict the biological activity, toxicity, or physicochemical properties of this compound and its analogues. frontiersin.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. nih.gov

De Novo Molecular Design : Generative AI models can design entirely new molecules with desired properties from scratch. acs.org By defining a set of target parameters (e.g., high binding affinity to a specific protein, low toxicity), a generative model could explore the chemical space around the this compound scaffold to propose novel derivatives that are optimized for a particular application, such as a new drug candidate. europa.euacs.org

Reaction Prediction and Synthesis Planning : AI tools can learn the rules of organic chemistry from massive reaction databases. mdpi.com These systems can then predict the outcome of unknown reactions or propose a complete, step-by-step synthetic route to a target molecule, including this compound. This can help chemists find more efficient or sustainable synthetic pathways.

Integration with Automation : The ultimate synergy lies in creating closed-loop, autonomous discovery platforms. rsc.org In such a system, an AI would design a set of candidate molecules, a robotic system would automatically synthesize them using flow chemistry, and a high-throughput screening system would test their properties. The results would then be fed back to the AI to learn from and refine its next set of designs, creating a continuous cycle of innovation. mdpi.com

Table 4: Application of AI/ML Techniques in this compound Research

AI/ML TechniqueSpecific ApplicationExpected OutcomeReference
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or toxicity of derivatives.Prioritization of compounds for synthesis and testing; reduced animal testing. frontiersin.orgnih.gov
Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs)De novo design of novel analogues with optimized properties.Discovery of new molecules with enhanced efficacy or novel material characteristics. acs.orgfrontiersin.org
Deep Neural Networks (DNNs)Predicting reaction outcomes and optimizing synthetic conditions.Increased reaction yields and discovery of more efficient, sustainable synthetic routes. mdpi.com
Reinforcement LearningGuiding an autonomous, closed-loop discovery platform.Accelerated "design-build-test-learn" cycles for rapid optimization of molecules. rsc.org

Mentioned Compounds

Q & A

Q. How to formulate a research question on This compound that addresses literature gaps?

  • Methodological Answer :
  • Systematic Reviews : Use databases (SciFinder, Reaxys) to map prior studies.
  • Gap Analysis : Focus on underexplored areas (e.g., in vivo pharmacokinetics or metabolite profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.